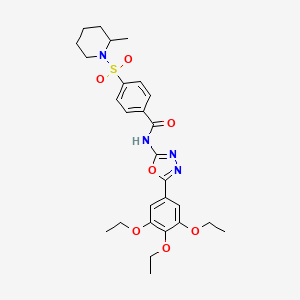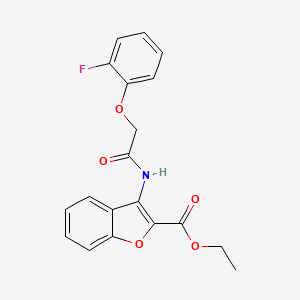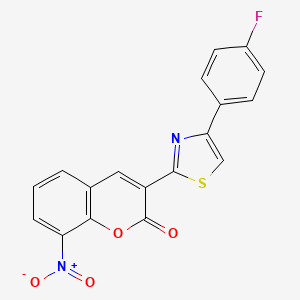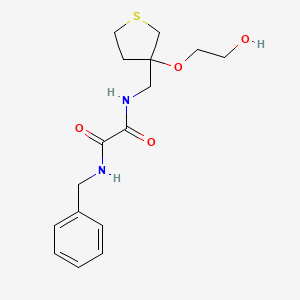![molecular formula C10H14ClN3O3 B2607437 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide CAS No. 2411284-65-4](/img/structure/B2607437.png)
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide, also known as CP-690,550, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide inhibits JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to a reduction in the production of pro-inflammatory cytokines. 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been shown to inhibit JAK1, JAK2, JAK3, and Tyk2 enzymes with varying degrees of potency.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of potency and specificity for JAK enzymes, which makes it an ideal tool for studying the JAK-STAT signaling pathway. However, 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in chronic diseases.
Zukünftige Richtungen
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to learn about its mechanism of action and potential side effects. Future research should focus on identifying the optimal dosing regimen, determining the long-term safety profile, and exploring its potential therapeutic applications in other diseases. Additionally, the development of more potent and selective JAK inhibitors could lead to improved efficacy and reduced side effects.
Synthesemethoden
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide is synthesized by reacting 2-chloro-N-(2-oxo-1,3-oxazolidin-3-yl)propanamide with 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine in the presence of a base. The reaction yields 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes by 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-7(11)8(15)13-10(2-4-16-5-3-10)9-12-6-17-14-9/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUUJKEDZKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2=NOC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)
![4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2607359.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)


![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
